molecular formula C9H9BO4 B13630231 (5-Methoxybenzofuran-7-yl)boronic acid

(5-Methoxybenzofuran-7-yl)boronic acid

Cat. No.: B13630231
M. Wt: 191.98 g/mol
InChI Key: ZQQDZVYHTPXEAC-UHFFFAOYSA-N
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Description

(5-Methoxybenzofuran-7-yl)boronic acid is an organoboron compound that features a benzofuran ring substituted with a methoxy group at the 5-position and a boronic acid group at the 7-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methoxybenzofuran-7-yl)boronic acid typically involves the borylation of a suitable precursor. One common method is the Miyaura borylation reaction, where an aryl halide is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous flow setups and optimized reaction conditions are employed to enhance efficiency and yield. The use of advanced catalysts and automation in the process ensures consistent quality and scalability .

Scientific Research Applications

Chemistry

(5-Methoxybenzofuran-7-yl)boronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling. This makes it valuable in the synthesis of complex organic molecules and pharmaceuticals .

Biology and Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential biological activities. These compounds can act as enzyme inhibitors or receptor modulators, making them candidates for drug development .

Industry

In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its ability to form stable carbon-boron bonds makes it useful in various material science applications .

Mechanism of Action

The mechanism of action of (5-Methoxybenzofuran-7-yl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, followed by transmetalation and reductive elimination steps. This results in the formation of a new carbon-carbon bond. The boronic acid group acts as a nucleophile, transferring its organic group to the palladium catalyst .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Methoxybenzofuran-7-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The presence of both the methoxy and boronic acid groups on the benzofuran ring enhances its versatility in synthetic applications .

Properties

Molecular Formula

C9H9BO4

Molecular Weight

191.98 g/mol

IUPAC Name

(5-methoxy-1-benzofuran-7-yl)boronic acid

InChI

InChI=1S/C9H9BO4/c1-13-7-4-6-2-3-14-9(6)8(5-7)10(11)12/h2-5,11-12H,1H3

InChI Key

ZQQDZVYHTPXEAC-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC2=C1OC=C2)OC)(O)O

Origin of Product

United States

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